Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate
Brand Name: Vulcanchem
CAS No.: 5464-48-2
VCID: VC17321155
InChI: InChI=1S/C15H17NO4S/c1-3-20-15(19)12(8-9-21-2)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,12H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol

Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate

CAS No.: 5464-48-2

Cat. No.: VC17321155

Molecular Formula: C15H17NO4S

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate - 5464-48-2

Specification

CAS No. 5464-48-2
Molecular Formula C15H17NO4S
Molecular Weight 307.4 g/mol
IUPAC Name ethyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C15H17NO4S/c1-3-20-15(19)12(8-9-21-2)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,12H,3,8-9H2,1-2H3
Standard InChI Key NNQWPASILSKVAT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituents

The compound’s backbone consists of a 1,3-dioxoisoindoline (phthalimide) system, a bicyclic structure with two ketone groups at positions 1 and 3 . At the 2-position of the isoindoline ring, a butanoate ester side chain is attached, featuring a methylsulfanyl (-S-CH₃) group at the fourth carbon of the butanoate moiety . The ethyl ester group (-COOCH₂CH₃) completes the molecular architecture, contributing to the compound’s lipophilicity and stability.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₅H₁₇NO₄S, with a molecular weight of 307.36 g/mol . This aligns with the phthalimide core (C₈H₅NO₂), the butanoate chain (C₄H₇O₂), and the methylsulfanyl and ethyl ester substituents.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number182227-17-4
Molecular FormulaC₁₅H₁₇NO₄S
Molecular Weight (g/mol)307.36Calculated
IUPAC NameEthyl 4-(methylsulfanyl)-2-(1,3-dioxoisoindolin-2-yl)butanoate

Synthesis and Manufacturing

Industrial Production

Suppliers such as Parchem (CAS 182227-17-4) likely produce the compound under controlled conditions, ensuring high purity (>95%) for research applications . Scale-up processes would require optimization of reaction parameters (temperature, solvent selection) to maximize yield and minimize by-products.

Physicochemical Properties

Predicted and Experimental Data

Computational models and analog comparisons suggest the following properties:

  • Boiling Point: ~450–470°C (estimated from similar esters)

  • Density: 1.25–1.35 g/cm³ (aligned with phthalimide derivatives)

  • Solubility: Moderate in organic solvents (e.g., DMSO, ethanol); low aqueous solubility due to lipophilic groups .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Melting PointNot reported-
Boiling Point450–470°C (est.)Analog extrapolation
Density1.30±0.05 g/cm³Predicted
LogP (Partition Coefficient)2.8±0.3Computational

Applications in Research and Industry

Pharmaceutical Intermediates

Phthalimide derivatives are pivotal in drug discovery, serving as precursors for anticonvulsants, anti-inflammatory agents, and kinase inhibitors . The methylsulfanyl group may enhance binding affinity to sulfur-containing enzymatic pockets, suggesting potential in targeted therapies.

Materials Science

The compound’s rigid aromatic core and ester groups make it a candidate for polymer modification or as a cross-linking agent in resins. Its thermal stability (inferred from analogs) could benefit high-performance materials .

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